N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
This compound features a benzoxazolone core (2-oxobenzo[d]oxazol-3(2H)-yl) linked to an acetamide group substituted with a morpholino-thiophenylethyl moiety. The benzoxazolone scaffold is widely recognized for its pharmacological relevance, particularly in targeting the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation and cancer . The morpholino group enhances solubility and bioavailability, while the thiophene ring may contribute to π-π stacking interactions with biological targets . Although direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., TSPO ligands and hydrazide derivatives) suggest synthetic routes involving nucleophilic substitutions, Suzuki couplings, or condensation reactions .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(13-22-14-4-1-2-5-16(14)26-19(22)24)20-12-15(17-6-3-11-27-17)21-7-9-25-10-8-21/h1-6,11,15H,7-10,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEOISPILVODTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzoxazolone Derivatives
The benzoxazolone moiety is a critical pharmacophore in multiple bioactive compounds. Key comparisons include:
Key Observations :
- The propanamide derivative () lacks complex substitutions, resulting in lower bioactivity but simpler synthesis.
Thiophene-Containing Analogs
Thiophene moieties are common in CNS-targeting drugs due to their electron-rich aromatic systems:
Key Observations :
- Thiophene derivatives in and show moderate to high synthetic yields (71–87%) and thermal stability (MP 164–204°C), suggesting robustness in the target compound .
- Dual thiophene substitution () may increase steric hindrance, whereas the target compound’s single thiophene-morpholino design optimizes binding and pharmacokinetics.
Morpholino-Containing Compounds
Morpholino groups are rare in the provided evidence but critical in the target compound:
Key Observations :
Q & A
Basic Research Questions
Synthesis Optimization
Q: How can researchers optimize the synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide to improve yield and purity? A:
- Stepwise Reagent Addition: Use Na₂CO₃ as a base in CH₂Cl₂ to control reaction pH, followed by sequential additions of acetyl chloride to minimize side reactions (e.g., over-acylation) .
- Purification: Employ gradient elution (0–8% MeOH in CH₂Cl₂) via silica gel column chromatography, followed by recrystallization from ethyl acetate to achieve >95% purity .
- Monitoring: Use thin-layer chromatography (TLC) with UV detection to track reaction progress and confirm intermediate formation .
Structural Characterization
Q: What advanced spectroscopic techniques are recommended for confirming the compound’s structure? A:
- NMR Spectroscopy: ¹H and ¹³C NMR (300 MHz, CDCl₃) to resolve signals for morpholino protons (δ 3.31–3.55 ppm), thiophene aromatic protons (δ 6.5–7.4 ppm), and benzo[d]oxazolone carbonyl (δ 168.0–169.8 ppm) .
- Mass Spectrometry: ESI/APCI(+) to confirm molecular weight (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .
- IR Spectroscopy: Detect key functional groups (e.g., C=O stretch at ~1676–1714 cm⁻¹ for acetamide and oxazolone moieties) .
Safety Protocols
Q: What critical safety protocols should be followed when handling this compound in a laboratory setting? A:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Computational Modeling
Q: How can density functional theory (DFT) elucidate the electronic properties of this compound? A:
- Method: Apply the Colle-Salvetti correlation-energy formula to model electron density distributions and local kinetic energy, validated via atomic/molecular calculations (e.g., HOMO-LUMO gaps) .
- Software: Use Gaussian or ORCA with B3LYP/6-31G* basis sets to optimize geometry and predict reactivity sites (e.g., electron-deficient thiophene ring) .
Biological Activity Analysis
Q: What methodological approaches are used to evaluate the compound’s anticancer potential in vitro? A:
- Enzyme Inhibition Assays: Screen against α/β-glucosidases using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) to quantify IC₅₀ values .
- Molecular Docking: Perform AutoDock/Vina simulations to predict binding affinities with cancer targets (e.g., EGFR kinase), focusing on morpholino-thiophene interactions .
- Cytotoxicity Testing: Use MTT assays on HeLa or MCF-7 cell lines, comparing dose-response curves (1–100 µM) with positive controls (e.g., cisplatin) .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activities of structurally similar analogs? A:
- Comparative SAR Studies: Systematically modify substituents (e.g., replacing thiophene with furan) and test activity against consistent biological targets .
- Assay Standardization: Replicate experiments under identical conditions (e.g., pH, temperature, cell passage number) to isolate variable effects .
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends in potency related to substituent electronegativity or steric effects .
Derivative Synthesis for SAR Studies
Q: What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)? A:
- Functional Group Modification:
- Acetylation: React free amines with acetyl chloride in CH₂Cl₂/Na₂CO₃ to introduce electron-withdrawing groups .
- Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties, enhancing water solubility .
- Heterocycle Replacement: Substitute benzo[d]oxazolone with quinazolinone or thiadiazole cores to modulate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
